molecular formula C11H15ClN2 B2637809 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride CAS No. 1630832-50-6

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B2637809
CAS No.: 1630832-50-6
M. Wt: 210.71
InChI Key: DLVKSPHFUHBCGQ-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride is a chemical compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Scientific Research Applications

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It has hazard statements H301, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301 + P310) .

Mechanism of Action

It’s worth noting that “2-(5-methyl-1h-indol-3-yl)ethanamine” is classified as a tryptamine , a class of compounds that play various roles in the body and can act on the nervous system. Tryptamines are involved in various biological processes and can interact with several receptor sites in the brain, leading to a wide range of effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the reaction of 5-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to its specific structure and the presence of the 5-methyl group on the indole ring

Properties

IUPAC Name

2-(5-methylindol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-9-2-3-11-10(8-9)4-6-13(11)7-5-12;/h2-4,6,8H,5,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVKSPHFUHBCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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